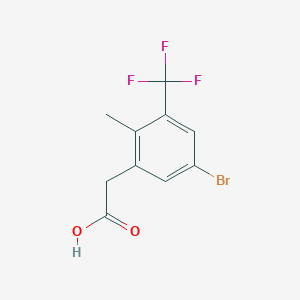
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 2383520-58-7 . It has a molecular weight of 297.07 . The IUPAC name for this compound is 2-(5-bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Organic Synthesis and Chemical Properties
The study of brominated aromatic compounds and their derivatives, including halogenated phenylacetic acids, provides valuable insights into their reactivity, synthesis pathways, and potential applications in organic chemistry. For example, research on bromophenol derivatives from the red alga Rhodomela confervoides highlights the diversity and complexity of natural products chemistry, exploring their potential in pharmaceuticals and material sciences (Zhao et al., 2004). Similarly, studies on brominated phenethylamine metabolites in rats reveal the metabolic pathways of psychoactive substances, shedding light on their pharmacokinetics and potential therapeutic applications (Kanamori et al., 2002).
Antimicrobial and Anti-inflammatory Research
The synthesis and evaluation of benzofuryloxyacetic acid derivatives, including brominated compounds, for their anti-inflammatory activities , demonstrate the potential of such molecules in developing new therapeutic agents (Grinev et al., 1982). This research underscores the importance of halogenated aromatic compounds in medicinal chemistry, particularly in designing drugs with specific pharmacological properties.
Environmental and Analytical Chemistry
The characterization of nitrogen-containing metabolites from environmental samples, such as 2-bromooctylphenoxy acetic acid , involves advanced analytical techniques to understand the fate and behavior of chemical pollutants (Fujita et al., 2001). This area of research is crucial for environmental monitoring and developing strategies for pollution mitigation.
作用機序
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .
特性
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLZUNBLICZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

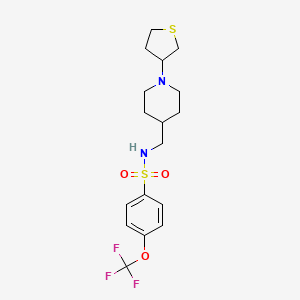
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
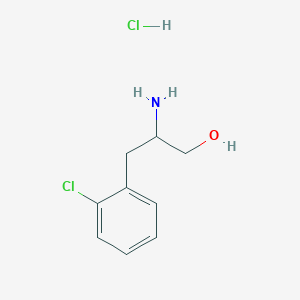
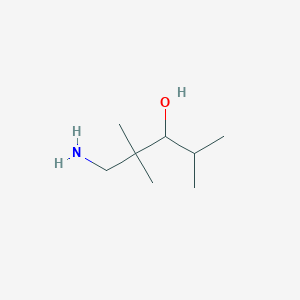
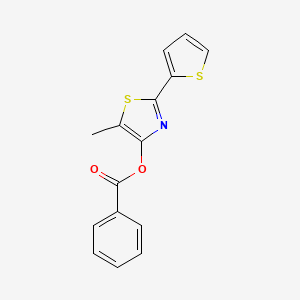
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)
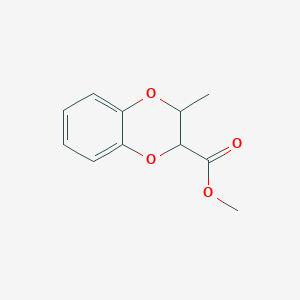
![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)
![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
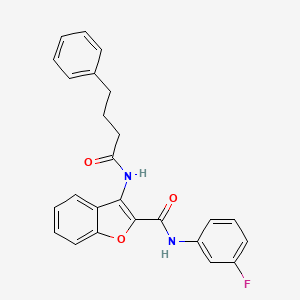
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)